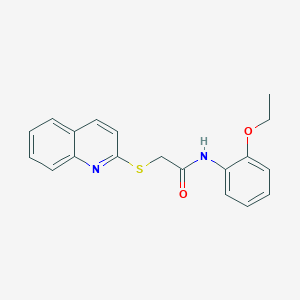![molecular formula C16H17N3O4S B5723517 4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5723517.png)
4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMT or MT477 and belongs to the class of thioamides.
作用机制
The mechanism of action of EMT involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. EMT also activates the AMPK pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. These pathways are involved in various cellular processes, including cell growth, proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
EMT has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. EMT has also been found to reduce oxidative stress and improve mitochondrial function, leading to improved cellular metabolism and energy production.
实验室实验的优点和局限性
EMT has several advantages for lab experiments, including its high potency and selectivity for specific signaling pathways. EMT is also relatively easy to synthesize and has good stability. However, EMT has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research related to EMT. One potential area of research is the development of new synthesis methods to improve the yield and purity of EMT. Another area of research is the identification of new therapeutic applications for EMT, particularly in the treatment of neurological disorders. Additionally, further studies are needed to investigate the safety and toxicity of EMT in vivo and to optimize the dosing and administration of EMT for therapeutic use.
Conclusion:
In conclusion, EMT is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of several signaling pathways, leading to the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. Despite its potential advantages, EMT has some limitations that need to be addressed in future research. Overall, EMT represents a promising area of research for the development of new therapeutic agents.
合成方法
The synthesis of EMT involves the reaction of 2-methyl-3-nitrobenzoic acid with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with thiosemicarbazide to obtain EMT. This synthesis method has been optimized to provide a high yield of EMT with good purity.
科学研究应用
EMT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. EMT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, EMT has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-4-10-9(3)24-16(13(10)14(17)20)18-15(21)11-6-5-7-12(8(11)2)19(22)23/h5-7H,4H2,1-3H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYLHAVXVNKQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)

![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)
![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)

![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5723478.png)
![N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5723486.png)

![4-{[(6-bromo-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5723505.png)
![4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5723515.png)
![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)
![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)